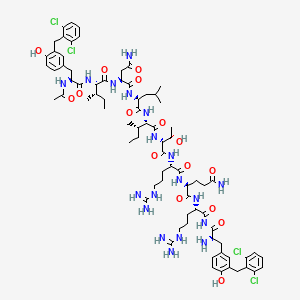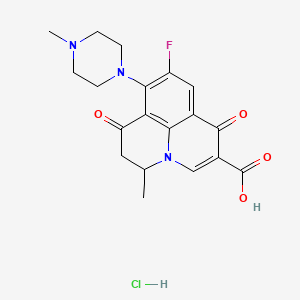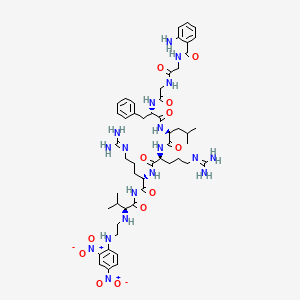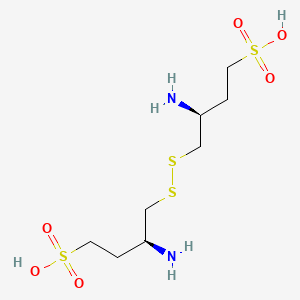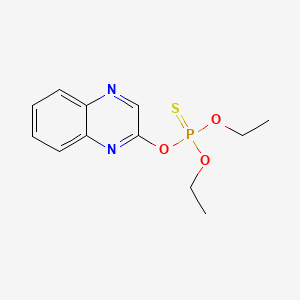
Quinalphos
概要
説明
Quinalphos is an organothiophosphate chemical primarily used as a pesticide . It is a reddish-brown liquid with the chemical formula C12H15N2O3PS and IUPAC name O, O-diethyl O-quinoxalin-2-yl phosphorothioate . It is widely used in crops such as wheat, rice, coffee, sugarcane, and cotton .
Synthesis Analysis
The detailed metabolic pathways of Quinalphos were investigated with Cunninghamella elegans . Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced . The metabolites were analyzed and identified by GC–MS .Molecular Structure Analysis
The molecular structure of Quinalphos is represented by the formula C12H15N2O3PS .Chemical Reactions Analysis
Quinalphos was swiftly broken down to 41.54% of its initial concentration within 24 hours . The metabolic profile of this fungus may be used by mammals as a reference for the metabolism of exogenous compounds .Physical And Chemical Properties Analysis
Quinalphos is a white odorless crystal . It is soluble in many organic solvents such as benzene, toluene, xylene, alcohol, ether, acetone, acetonitrile, ethyl acetate, and so on . It is slightly soluble in petroleum ether, and its solubility in water is 22mg/L at normal temperature .科学的研究の応用
1. Biodegradation and Metabolic Pathway Analysis
- Summary of Application : Quinalphos is a widely used organophosphate insecticide in agriculture. The study investigates the detailed metabolic pathways of quinalphos using Cunninghamella elegans, a member of Mucoromycotina .
- Methods of Application : Quinalphos was degraded by Cunninghamella elegans by 92% in 7 days, producing ten metabolites. The metabolites were analyzed and identified by GC–MS .
- Results : The results indirectly demonstrated that cytochrome P450 monooxygenases were involved in the metabolism of quinalphos .
2. Toxicity Analysis and Biomarker Response
- Summary of Application : This study aims to investigate the effects of Quinalphos on the non-target beneficial organism Eudrilus eugeniae earthworms and the biomarkers that respond to its effects .
- Methods of Application : The median lethal concentration (LC 50) was identified. The 5% and 10% of LC 50 value was exposed to earthworm to analyze the sublethal effects .
- Results : Exposure of E. eugeniae earthworm to subacute exposures of pesticides caused significant alterations in these stress markers in a concentration-dependent manner .
3. Metabolic Toxicology Analysis
- Summary of Application : The research on quinalphos metabolism mainly focuses on the metabolites, pathways, and related metabolic toxicology of quinalphos in mice, fish, and other animals .
- Methods of Application : The study involves the use of Pseudomonas sp. and Serratia sp., microorganisms capable of degrading quinalphos .
- Results : The study provides insights into the toxicity and safety of quinalphos, which is important for understanding pesticide toxicity .
4. Nanocomposite Preparation and Pesticide Mineralization
- Summary of Application : This study involves the preparation of a nanocomposite and the mineralization of Quinalphos pesticide .
- Methods of Application : The structural, morphological, compositional, band gap energy, and fluorescent properties of the prepared nanocomposite were examined .
- Results : The mineralization of Quinalphos pesticide was confirmed by TOC and UV-Vis spectral analysis .
5. Metabolic Pathway Simulation
- Summary of Application : Quinalphos is often used to simulate the metabolism pathways of mammals due to the similarity of its degradation products with those of mammals .
- Methods of Application : In this study, the detailed metabolic pathways of quinalphos were investigated with Cunninghamella elegans. Quinalphos was degraded by 92% in 7 days, while ten metabolites were produced .
- Results : The results indirectly demonstrated that cytochrome P450 monooxygenases were involved in the metabolism of quinalphos .
6. Pesticide Effects on Non-Target Organisms
- Summary of Application : This study aims to investigate the effects of the Quinalphos organophosphate insecticide on the non-target beneficial organism Eudrilus eugeniae earthworms and the biomarkers that respond to its effects .
- Methods of Application : The median lethal concentration (LC50) was identified as 3.561 µg cm−2 (contact filter paper) and 1.054 mg kg−2 (artificial soil toxicity). The 5% and 10% of LC50 value 3.561 µg cm−2 was exposed to earthworm to analyze the sublethal effects .
- Results : Exposure of E. eugeniae earthworm to subacute exposures of pesticides caused significant alterations in these stress markers in a concentration-dependent manner .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
diethoxy-quinoxalin-2-yloxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N2O3PS/c1-3-15-18(19,16-4-2)17-12-9-13-10-7-5-6-8-11(10)14-12/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQUHIFYBATCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=S)(OCC)OC1=NC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N2O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024291 | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinalphos | |
CAS RN |
13593-03-8 | |
| Record name | Quinalphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13593-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinalphos [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013593038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinalphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7024291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinalphos | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINALPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S837727Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



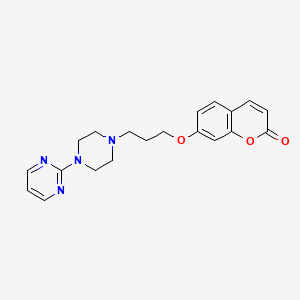
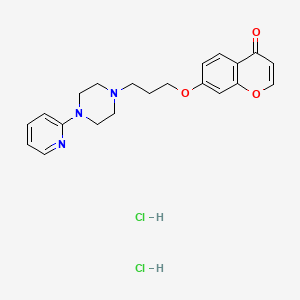
![10-(2-Aminoethylamino)-14-[2-(diethylamino)ethyl]-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-4-ol](/img/structure/B1678599.png)
![1-[(4-amino-3-methylphenyl)methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1678601.png)
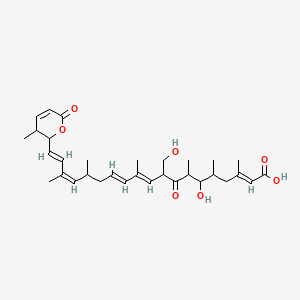

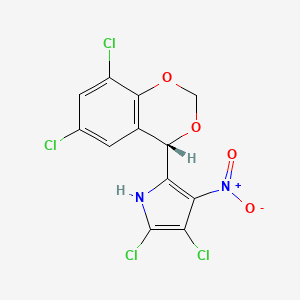
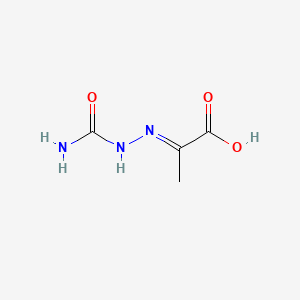

![(2S)-2-[[(2S)-2-[[(2R,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-acetamido-3-[3-[(2,6-dichlorophenyl)methyl]-4-hydroxyphenyl]propanoyl]amino]-3-methylpentanoyl]amino]-4-amino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B1678611.png)
